molecular formula C8H7BrN2O2S B1444433 Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate CAS No. 901122-44-9

Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

Cat. No. B1444433
Key on ui cas rn: 901122-44-9
M. Wt: 275.12 g/mol
InChI Key: DMUMAAIQJXASCL-UHFFFAOYSA-N
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Patent
US07662841B2

Procedure details

Ethyl isocyanoacetate (0.9 ml, 8.2 mmol) was gradually added dropwise to a suspension of sodium hydride (60% in mineral oil, 378 mg, 9.4 mmol) in N,N-dimethylformamide (5 ml) in an argon atmosphere under ice cooling. The mixture was stirred at the same temperature for 2 hr. This solution was added dropwise to a solution of 2,5-dibromothiazole (1.0 g, 4.1 mmol) in tetrahydrofuran (13 ml) cooled to −20° C. (brine/ice water) through a cannula over a period of 20 min, and, while allowing the temperature to rise to around 0° C., the mixture was stirred for 2 hr. After the completion of the reaction, saturated brine was added thereto, and the mixture was extracted with ethyl acetate (20 ml×5). The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under the reduced pressure. The residue was washed with ethyl acetate to give ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate. The solvent was removed from the ethyl acetate washing liquor by distillation, and the residue was purified by chromatography on silica gel (hexane:ethyl acetate=1:2). The resultant purification product was combined with the crystal prepared above to give ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (1.1 g, 90%) as a white solid.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
brine ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].[H-].[Na+].Br[C:12]1[S:13][C:14]([Br:17])=[CH:15][N:16]=1>CN(C)C=O.O1CCCC1.[Cl-].[Na+].O>[Br:17][C:14]1[S:13][C:12]2=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:1]=[CH:2][N:16]2[CH:15]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
378 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC(=CN1)Br
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
brine ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to around 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (20 ml×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under the reduced pressure
WASH
Type
WASH
Details
The residue was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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